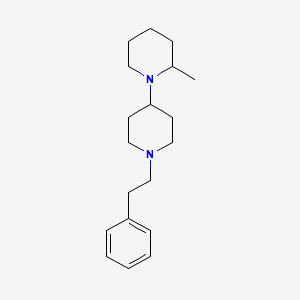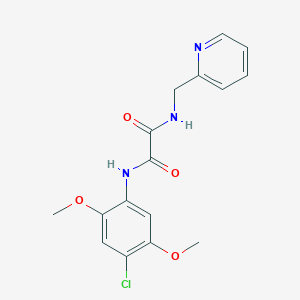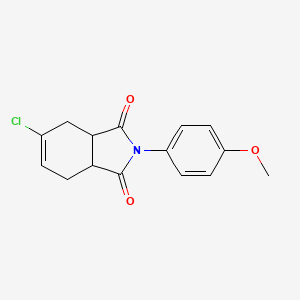
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine (MPEP) is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine acts as a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine can modulate the release of glutamate, a neurotransmitter that is involved in many neurological processes. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have both presynaptic and postsynaptic effects on glutamate signaling.
Biochemical and Physiological Effects:
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of glutamate, which can affect synaptic plasticity and learning. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine also has some limitations for lab experiments. Its effects on glutamate signaling can be complex and difficult to interpret, and its pharmacokinetic properties can vary depending on the route of administration.
未来方向
There are several future directions for the research on 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of interest is the development of more selective and potent antagonists of the mGluR5 receptor. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, and depression. Additionally, the potential use of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine as a therapeutic agent for these disorders should be further explored in preclinical and clinical studies.
合成方法
The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 2-phenylethylamine to form 1-(2-phenylethyl)-4-bromobutane. This compound is then reacted with piperidine to form 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a multistep process that requires careful handling of the reagents and purification of the final product.
科学研究应用
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
属性
IUPAC Name |
2-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-5-6-13-21(17)19-11-15-20(16-12-19)14-10-18-8-3-2-4-9-18/h2-4,8-9,17,19H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMGYMOSHONKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1'-(2-phenylethyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)